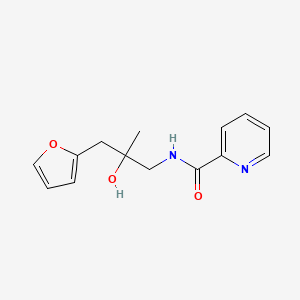

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

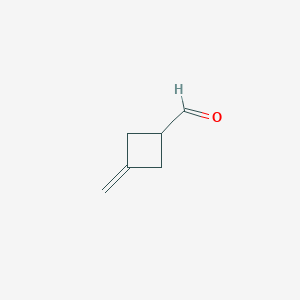

The synthesis of compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide has been reported in the literature. For instance, the synthesis of furan-2-aldehyde-d, a compound with a similar furan ring, has been described starting from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Another study reported the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid .Molecular Structure Analysis

The molecular structure of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can be inferred from related compounds. For instance, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile, a compound with a similar furan ring, has been reported . The C7–N1 distance was found to be 1.149 (3) Å, indicating a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° were almost in a straight line .Chemical Reactions Analysis

While specific chemical reactions involving N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide have not been reported, reactions of similar furan derivatives have been described. For instance, N-fluorobenzenesulfonimide has been used for the direct fluorination and amination of (hetero)aromatic C–H bonds . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy as antibacterial agents. Researchers have explored the synthesis of novel furan-based compounds to combat microbial resistance . The compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.

Urease Inhibition

Furan chalcones and aurones, which contain furan moieties, have demonstrated excellent urease inhibition efficacy. These compounds could be valuable in the development of therapeutic agents for conditions related to urease activity .

Anti-Inflammatory Properties

Furan derivatives, including the compound under investigation, have shown anti-inflammatory effects. These properties make them interesting candidates for drug development in inflammatory diseases .

Antiviral Potential

Furan-based molecules have been explored for their antiviral activity. While specific data on this compound’s antiviral effects are limited, its structural features warrant further investigation .

Anticancer Activity

Furan derivatives have been studied for their potential as anticancer agents. The compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Researchers are actively investigating its role in cancer therapy .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been associated with various other therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety properties. While the compound’s specific applications in these areas require further exploration, its diverse pharmacological potential is intriguing .

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPBBAPBNAPDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)